molecular formula C16H17ClN2O3S2 B4431118 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE

Cat. No.: B4431118
M. Wt: 384.9 g/mol
InChI Key: ZDUCSMLZCACWSU-UHFFFAOYSA-N
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Description

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 3-methylphenylmethanone group

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-12-3-2-4-13(11-12)16(20)18-7-9-19(10-8-18)24(21,22)15-6-5-14(17)23-15/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUCSMLZCACWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of piperazine with 5-chloro-2-thiophenesulfonyl chloride under basic conditions to form the sulfonylated piperazine intermediate. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE
  • {4-[(5-METHYL-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE
  • {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE

Uniqueness

The uniqueness of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE
Reactant of Route 2
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{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE

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